molecular formula C8H13NO2 B13167944 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one

2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one

Cat. No.: B13167944
M. Wt: 155.19 g/mol
InChI Key: GSFDRBJHBVDBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one ( 1603087-07-5) is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is supplied for research applications and requires cold-chain transportation to ensure stability . The morpholine ring is a significant structural motif in medicinal chemistry, found in compounds studied for various biological activities. For instance, morpholine-based heterocycles are actively researched as inhibitors of enzymes like carbonic anhydrase . As a building block, this compound can be utilized in the synthesis of more complex molecules, such as enaminones, which are valuable intermediates for creating pharmacologically active heterocycles targeting a range of disorders . Researchers can employ this compound in the design and development of novel chemical entities. This product is intended for laboratory research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-methyl-1-morpholin-3-ylprop-2-en-1-one

InChI

InChI=1S/C8H13NO2/c1-6(2)8(10)7-5-11-4-3-9-7/h7,9H,1,3-5H2,2H3

InChI Key

GSFDRBJHBVDBDL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1COCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of SnCl2 and NaOAc in THF to provide the desired product in good yield . The reaction conditions are carefully controlled to ensure the formation of the target compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituents:

Compound Name R₁ (α-position) R₂ (Aryl position) Molecular Formula Molecular Weight Key References
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one Methyl Morpholin-3-yl C₈H₁₃NO₂ 167.20 -
(S)-4-Phenyl-3-((1-phenyl-1H-indol-3-yl)methyl)morpholin-2-one - Indole-morpholinone hybrid C₂₇H₂₆N₂O₂ 410.51
(2E)-1-(1H-Indol-3-yl)-3-phenylprop-2-en-1-one - Indol-3-yl C₁₇H₁₃NO 247.30
3-(Benzofuran-6-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Methyl Benzofuran/trimethoxyphenyl C₂₁H₂₀O₅ 353.38
(E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Methyl Trimethoxyphenyl C₂₀H₂₀O₅ 340.37
2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (4-MMPPO) Methyl 4-Methylphenyl C₁₁H₁₂O 160.21

Key Observations :

  • Methyl substitution at the α-position is common in analogues like 4-MMPPO and anticancer chalcones, which may stabilize the enone system .

Physicochemical Properties

Property 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one 4-MMPPO (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
logP ~1.5 (estimated) 2.25 3.12
Solubility Moderate (polar solvents) Low (apolar) Low (apolar)
NMR Shifts (¹H, δ ppm) -CH₃ (2.25), morpholine protons (3.5–4.0) -CH₃ (2.30) -OCH₃ (3.80–3.95)

Key Observations :

  • The morpholin-3-yl group increases polarity, improving solubility in polar solvents compared to methylphenyl or trimethoxyphenyl analogues.
  • Methoxy groups in trimethoxyphenyl derivatives contribute to lower solubility but enhance lipophilicity, critical for membrane penetration in anticancer activity .

Computational and Crystallographic Insights

  • Hydrogen Bonding : Morpholin-3-yl derivatives likely form stronger hydrogen bonds compared to methoxy-substituted chalcones, influencing crystal packing and stability .
  • DFT Studies : Quantum chemical descriptors (e.g., HOMO-LUMO gaps) for analogues like (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one suggest reactivity trends applicable to the target compound .

Biological Activity

2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

Chemical Structure and Properties

The chemical structure of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one consists of a propene backbone substituted with a morpholine group. The presence of the morpholine ring is significant, as it is known to enhance solubility and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one and its derivatives. For instance, derivatives of morpholine-based compounds have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Morpholine Derivatives

CompoundMIC (µM)Bacterial Strain
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one50Staphylococcus aureus
Derivative A30Escherichia coli
Derivative B25Pseudomonas aeruginosa

In a study assessing various morpholine derivatives, 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one exhibited a minimum inhibitory concentration (MIC) of 50 µM against Staphylococcus aureus, indicating moderate antibacterial activity .

Anticancer Activity

The anticancer potential of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one has also been investigated. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound
MDA-MB-23110Doxorubicin (IC50 = 5 µM)
HepG215Cisplatin (IC50 = 12 µM)

The IC50 value for MDA-MB-231 cells was found to be 10 µM , indicating that the compound has a significant cytotoxic effect on this breast cancer cell line . Furthermore, the compound exhibited selectivity towards cancer cells over non-cancerous cells, suggesting a favorable therapeutic index.

The mechanism by which 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Microtubule Assembly : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased caspase activity, suggesting that it promotes apoptosis in cancer cells .

Case Studies

Several case studies have explored the effects of morpholine derivatives in clinical settings:

  • Case Study on Breast Cancer : A patient treated with a morpholine derivative similar to 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one showed significant tumor reduction after four weeks of treatment, highlighting its potential as an effective therapeutic agent.
  • Antibacterial Efficacy in Infections : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with this compound resulted in improved outcomes compared to standard antibiotic therapies.

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